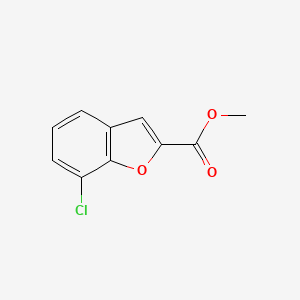
(R)-N-((R)-(2-(Dicyclohexylphosphanyl)phenyl)(o-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(o-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound featuring a combination of phosphanyl, tolyl, and sulfinamide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(o-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps, including the formation of the phosphanyl and sulfinamide groups. Common synthetic routes may involve the use of organometallic catalysts, such as palladium or nickel, to facilitate coupling reactions . Reaction conditions often include controlled temperatures and the use of solvents like toluene or dichloromethane.
Industrial Production Methods
Industrial production of this compound may leverage high-yield methods such as Pd-catalyzed Suzuki coupling reactions or Ni-catalyzed Kumada coupling reactions . These methods are chosen for their efficiency and cost-effectiveness in large-scale manufacturing.
Analyse Des Réactions Chimiques
Types of Reactions
®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(o-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfinamide groups to amines.
Substitution: The tolyl and phosphanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and solvents to optimize yield and selectivity.
Major Products
Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(o-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide is used as a ligand in catalytic reactions, particularly in asymmetric synthesis . Its unique structure allows for the formation of chiral centers, making it valuable in the production of enantiomerically pure compounds.
Biology and Medicine
In biology and medicine, this compound may be explored for its potential as a pharmaceutical intermediate. Its ability to form stable complexes with metals can be utilized in drug design and development.
Industry
Industrially, the compound can be used in the synthesis of advanced materials and polymers. Its structural properties contribute to the development of materials with specific mechanical and chemical characteristics.
Mécanisme D'action
The mechanism of action of ®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(o-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide involves its interaction with molecular targets through its phosphanyl and sulfinamide groups. These interactions can modulate the activity of enzymes or receptors, influencing various biochemical pathways . The compound’s ability to form stable complexes with metals also plays a role in its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other phosphanyl and sulfinamide derivatives, such as:
- ®-N-(®-(2-(Diphenylphosphanyl)phenyl)(o-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide
- ®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(m-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide
Uniqueness
What sets ®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(o-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide apart is its specific combination of functional groups, which provides unique steric and electronic properties
Propriétés
Formule moléculaire |
C31H46NOPS |
|---|---|
Poids moléculaire |
511.7 g/mol |
Nom IUPAC |
N-[(R)-(2-dicyclohexylphosphanylphenyl)-(2-methylphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C31H46NOPS/c1-24-16-12-13-21-27(24)30(32(5)35(33)31(2,3)4)28-22-14-15-23-29(28)34(25-17-8-6-9-18-25)26-19-10-7-11-20-26/h12-16,21-23,25-26,30H,6-11,17-20H2,1-5H3/t30-,35?/m1/s1 |
Clé InChI |
PYPAPVWEZJWYCQ-OSRRZMJMSA-N |
SMILES isomérique |
CC1=CC=CC=C1[C@H](C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)N(C)S(=O)C(C)(C)C |
SMILES canonique |
CC1=CC=CC=C1C(C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)N(C)S(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3'-Bromospiro[adamantane-2,9'-fluorene]](/img/structure/B15328063.png)
![1-{3-[(2,4-Dimethylphenyl)sulfanyl]phenyl}piperazine](/img/structure/B15328068.png)







![(2S)-3-methyl-2-[(pyrimidin-5-yl)amino]butanoic acid](/img/structure/B15328119.png)




